Evidence Item 1: Superior Cytotoxicity Potency Across a Broad Panel of Human Tumor Cell Lines
In a direct head-to-head comparison using the MTT assay across 9 human tumor cell lines plus HEK 293 and the multi-drug resistant SK-OV-3/DPP line, ZBH-1205 exhibited IC₅₀ values ranging from 0.0009 μmol/L to 2.5671 μmol/L. These values were consistently lower than those of both CPT-11 and SN38 in every cell line tested [1]. A separate confirmatory study in 11 human tumor cell lines plus normal diploid 293 cells reproduced this IC₅₀ range (0.0009 μM–2.5671 μM) and confirmed the consistent superiority over both CPT-11 and SN38 [2]. The lowest IC₅₀ of 0.0009 μmol/L represents sub-nanomolar potency in the most sensitive line, establishing ZBH-1205 as a high-potency Topo-I inhibitor suitable for applications requiring maximal growth inhibition at minimal compound concentrations.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀ by MTT assay) |
|---|---|
| Target Compound Data | ZBH-1205 IC₅₀: 0.0009–2.5671 μmol/L (range across 9–11 human tumor cell lines plus HEK 293 and MDR SK-OV-3/DPP) |
| Comparator Or Baseline | CPT-11 (irinotecan) and SN38 (7-ethyl-10-hydroxycamptothecin): IC₅₀ values consistently higher than ZBH-1205 in all cell lines tested (exact per-line values in full text of Wu et al. 2016) |
| Quantified Difference | ZBH-1205 IC₅₀ values consistently lower than both CPT-11 and SN38 across the entire cell line panel, including the MDR line SK-OV-3/DPP |
| Conditions | MTT assay; panel of 9–11 human tumor cell lines including HeLa, SGC-7901, SW1116, K562, SK-OV-3/DPP (MDR), HEK 293, and others; 72 h drug exposure |
Why This Matters
Procurement of ZBH-1205 provides a Topo-I inhibitor with IC₅₀ values lower than the clinical gold-standard comparator SN38 across a diverse tumor panel, enabling experiments at lower working concentrations where off-target effects are minimized.
- [1] Wu D, Shi W, Zhao J, Wei Z, Chen Z, Zhao D, Lan S, Tai J, Zhong B, Yu H. Assessment of the chemotherapeutic potential of a new camptothecin derivative, ZBH-1205. Arch Biochem Biophys. 2016 Aug 15;604:74-85. doi: 10.1016/j.abb.2016.06.007. PMID: 27302903. View Source
- [2] Wu D, Shi W, Zhao J, Wei Z, Chen Z, Zhao D, Lan S, Zhong B, Yu H. Zbh-1205: a Novel Camptothecin Derivate Revealed Potent Antitumor Activities Mainly Through Cell Apoptosis Pathway. Ann Oncol. 2014 Sep;25(Suppl 4):iv556. doi: 10.1093/annonc/mdu358.36. View Source
